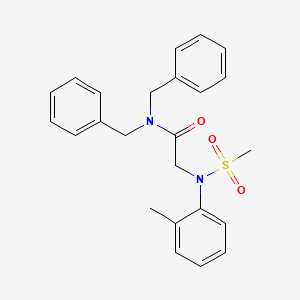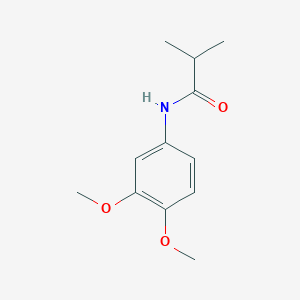
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic applications. DBM is a member of the class of compounds known as glycine derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用機序
The exact mechanism of action of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to act through several pathways. One proposed mechanism is that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to activate the Nrf2 signaling pathway, which is involved in the production of antioxidant enzymes. This may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects. Animal studies have shown that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can protect against neuronal damage caused by ischemia and oxidative stress. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal studies, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of using N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its potential applications.
将来の方向性
There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more efficient synthesis methods for N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This could help to improve the yield and purity of the final product and make it more accessible for research purposes.
Another area of research is the identification of the specific molecular targets of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This could help to elucidate its mechanism of action and identify potential therapeutic applications.
Finally, there is a need for further studies on the in vivo effects of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Animal studies have shown promising results, but further studies are needed to determine its safety and efficacy in humans.
科学的研究の応用
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its anti-tumor properties. In vitro studies have shown that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can induce apoptosis in cancer cells, and animal studies have shown that it can inhibit tumor growth. This makes N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
N,N-dibenzyl-2-(2-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-20-11-9-10-16-23(20)26(30(2,28)29)19-24(27)25(17-21-12-5-3-6-13-21)18-22-14-7-4-8-15-22/h3-16H,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFXKZWONHPYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-oxybis[N-(4-methoxyphenyl)benzamide]](/img/structure/B3438626.png)
![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3438627.png)
![N-(4-bromophenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3438629.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3438643.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B3438655.png)
![2-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3438664.png)
![N,N'-di-tert-butyl-5-[(2,2-dimethylpropanoyl)amino]isophthalamide](/img/structure/B3438667.png)
![5-(4-chlorophenyl)-2-methyl-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3438682.png)
![4-bromo-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3438689.png)

![2-nitro-1-(phenylthio)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3438708.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B3438723.png)
![2-[(2-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoethyl)thio]benzoic acid](/img/structure/B3438727.png)
